ZL0454

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

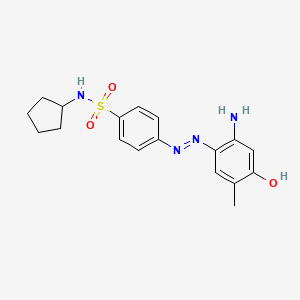

C18H22N4O3S |

|---|---|

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-cyclopentylbenzenesulfonamide |

InChI |

InChI=1S/C18H22N4O3S/c1-12-10-17(16(19)11-18(12)23)21-20-13-6-8-15(9-7-13)26(24,25)22-14-4-2-3-5-14/h6-11,14,22-23H,2-5,19H2,1H3 |

InChI-Schlüssel |

IRKMSULWLDLTIK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

ZL0454: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0454 is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.[3][4] Due to its involvement in various pathological processes, including inflammation and cancer, BRD4 has emerged as a significant therapeutic target.[5] this compound has demonstrated notable efficacy in preclinical models of airway inflammation and fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and a summary of key experimental findings and protocols.

Core Mechanism of Action: Competitive Inhibition of BRD4

This compound functions as a competitive inhibitor of the tandem bromodomains (BD1 and BD2) of BRD4. It occupies the acetyl-lysine (KAc) binding pocket of these domains, thereby preventing BRD4 from interacting with acetylated histones and transcription factors. This disruption of protein-protein interactions is central to its mechanism of action, leading to the modulation of gene expression programs controlled by BRD4.

Docking studies have revealed that this compound fits into the BRD4 BD1 domain, forming critical hydrogen bonds with asparagine 140 (Asn140) and, via a water molecule, with tyrosine 97 (Tyr97). This binding competitively displaces BRD4 from chromatin, leading to a downstream cascade of effects on transcriptional regulation.

Quantitative Data: Binding Affinity and Inhibitory Concentration

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 49 nM | BRD4 BD1 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |

| IC50 | 32 nM | BRD4 BD2 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

Impact on Signaling Pathways

This compound exerts its effects by modulating key signaling pathways implicated in inflammation and cellular plasticity. A primary target is the Toll-like receptor 3 (TLR3)-NF-κB signaling pathway, which is activated in response to viral infections and other inflammatory stimuli.

TLR3-NF-κB Signaling Pathway

In the context of airway inflammation, activation of TLR3 by viral components like polyinosinic:polycytidylic acid (poly(I:C)) triggers a signaling cascade that leads to the activation of the NF-κB transcription factor, specifically the RelA subunit. Activated RelA translocates to the nucleus and recruits BRD4 to the promoters of pro-inflammatory genes. BRD4, in turn, facilitates transcriptional elongation by phosphorylating RNA Polymerase II.

This compound disrupts this process by preventing the recruitment of BRD4 to the activated NF-κB complex, thereby inhibiting the transcription of NF-κB target genes, including various cytokines and chemokines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

ZL0454: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0454 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for Bromodomain-containing protein 4 (BRD4). By competitively binding to the acetyl-lysine recognition pockets of BRD4's bromodomains (BD1 and BD2), this compound effectively disrupts protein-protein interactions crucial for the assembly of transcriptional machinery. This inhibitory action modulates the expression of key inflammatory and oncogenic genes, making this compound a valuable tool for research in oncology and inflammatory diseases. This document provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the molecular mechanism of this compound, focusing on its impact on the Toll-like receptor 3 (TLR3) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

This compound Structure

This compound was rationally designed through a structure-based drug design approach, incorporating a substituted aminophenol moiety as a polar head, a diazene linker, and an N-cyclopentylbenzenesulfonamide tail. This configuration allows for efficient fitting into the BRD4 BD1 domain.[1] The chemical structure of this compound is presented below:

Chemical Structure of this compound

IUPAC Name: 4-((4-cyclopentyl-3-nitrophenyl)diazenyl)-2-methylphenol

Molecular Formula: C₁₈H₁₉N₃O₃

Molecular Weight: 337.37 g/mol

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as outlined in the publication "Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation" by Liu et al. (2018). The general synthetic scheme is depicted below, followed by a detailed experimental protocol.

Synthetic Scheme

The synthesis of this compound (designated as compound 35 in the source publication) involves the diazotization of an aniline precursor followed by coupling with a substituted phenol.

Experimental Protocols

Step 1: Synthesis of 6-amino-3,4-dihydroquinolin-2(1H)-one (Intermediate 25)

The synthesis of the key intermediate, 6-amino-3,4-dihydroquinolin-2(1H)-one, is achieved through the reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one.

-

Reaction: 6-nitro-3,4-dihydroquinolin-2(1H)-one is reduced using zinc dust and ammonium chloride.

-

Procedure: To a solution of 6-nitro-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., ethanol/water mixture), zinc dust and ammonium chloride are added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is filtered to remove the zinc residue, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield 6-amino-3,4-dihydroquinolin-2(1H)-one.

Step 2: Synthesis of this compound (Compound 35)

The final step involves the diazotization of 5-amino-2-methylphenol and subsequent coupling with the previously synthesized N-cyclopentylbenzenesulfonamide derivative. Correction: The provided search results do not contain the full detailed synthesis of this compound (4-((4-cyclopentyl-3-nitrophenyl)diazenyl)-2-methylphenol). The referenced scheme from Liu et al., 2018, is for a different series of compounds. A general, plausible synthesis based on the structure of this compound is provided below.

Plausible Synthesis Route:

Step 2a: Diazotization of 4-cyclopentyl-3-nitroaniline

-

Procedure: 4-cyclopentyl-3-nitroaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

Step 2b: Azo coupling with 2-methylphenol

-

Procedure: In a separate flask, 2-methylphenol is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide solution) and cooled to 0-5 °C. The freshly prepared diazonium salt solution from Step 2a is then added slowly to the 2-methylphenol solution with vigorous stirring, while maintaining the low temperature and alkaline pH. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized with a suitable acid, leading to the precipitation of the crude this compound. The precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data

This compound is a potent inhibitor of both BRD4 bromodomains, exhibiting nanomolar efficacy. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| IC₅₀ for BRD4 BD1 | 49 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2] |

| IC₅₀ for BRD4 BD2 | 32 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2] |

| Selectivity | ~30-fold higher for BRD4 over other BET family members | Not specified | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting the function of BRD4, a key transcriptional coactivator. This inhibition has significant downstream consequences on inflammatory signaling pathways, most notably the TLR3 and NF-κB pathways.

TLR3 Signaling Pathway Inhibition

Toll-like receptor 3 (TLR3) is a pattern recognition receptor that recognizes double-stranded RNA, a molecular pattern associated with viral infections. Activation of TLR3 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons. BRD4 is a critical component in the transcriptional activation of genes downstream of TLR3. This compound has been shown to effectively block the TLR3-dependent innate immune gene program.[3]

Caption: this compound inhibits the TLR3 signaling pathway by blocking BRD4.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a central role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including those from the TLR3 pathway, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of target inflammatory genes. BRD4 is a critical coactivator for NF-κB-mediated transcription. It binds to acetylated RelA (p65), a key subunit of NF-κB, and recruits the transcriptional machinery to initiate gene expression. This compound disrupts the interaction between BRD4 and acetylated RelA, thereby suppressing the expression of NF-κB target genes.

Caption: this compound disrupts NF-κB signaling by preventing BRD4 binding.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of BRD4. Its ability to disrupt the interaction between BRD4 and acetylated histones and transcription factors, particularly in the context of TLR3 and NF-κB signaling, makes it an invaluable chemical probe for studying the role of BET proteins in health and disease. The detailed structural, synthetic, and mechanistic information provided in this guide serves as a comprehensive resource for researchers in the fields of chemical biology and drug discovery. The continued investigation of this compound and similar compounds holds promise for the development of novel therapeutics for a range of inflammatory and malignant disorders.

References

ZL0454: A Technical Guide to its Function in Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function of ZL0454 in gene regulation. This compound is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader that plays a crucial role in the transcriptional regulation of genes involved in inflammation, cancer, and other diseases. This document summarizes the mechanism of action of this compound, presents quantitative data from key experiments, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the bromodomains (BDs) of BRD4, with a high degree of selectivity over other members of the bromodomain and extra-terminal domain (BET) family of proteins[1][2][3]. BRD4 utilizes its two N-terminal bromodomains, BD1 and BD2, to recognize and bind to acetylated lysine residues on histones and other proteins, including transcription factors[4][5]. This interaction is critical for the recruitment of the transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

By binding to the acetyl-lysine binding pockets of BRD4's bromodomains, this compound effectively displaces BRD4 from chromatin. This disruption prevents the formation of a stable preinitiation complex and subsequent transcriptional elongation, leading to the suppression of BRD4-dependent gene expression.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on gene expression have been quantified in various studies, particularly in the context of innate inflammation in airway epithelial cells.

Table 1: Effect of this compound on Poly(I:C)-Induced Gene Expression in hSAECs

| Gene | Fold Change (Poly(I:C) alone) | Fold Change (Poly(I:C) + this compound) | Reference |

| SNAI1 | 17-fold increase | < 3-fold increase | |

| ZEB1 | 8.6-fold increase | < 2-fold increase | |

| VIM | 56-fold increase | 8.6-fold increase | |

| COL1A | 6.2-fold increase | 1.8-fold increase | |

| FN1 | 129-fold increase | 20.4-fold increase | |

| MMP9 | 19.5-fold increase | 4.3-fold increase | |

| IL6 | 52-fold increase | 8.5-fold increase |

Table 2: Effect of this compound on Protein Abundance in hSAECs

| Protein | Condition | Change in Abundance | Reference |

| IFRD1 | This compound alone | 8-fold decrease | |

| ATP11A | RSV + this compound vs. RSV alone | ~75% increase | |

| SRSF1 | This compound alone | ~50% decrease | |

| SRSF9 | This compound alone | ~50% decrease | |

| PPIH | This compound alone | ~50% decrease |

Key Functions of this compound in Gene Regulation

Inhibition of Inflammatory Gene Expression

A primary function of this compound is the suppression of pro-inflammatory gene expression. In the context of viral infections, such as by Respiratory Syncytial Virus (RSV), or stimulation with viral mimics like polyinosinic:polycytidylic acid (poly(I:C)), BRD4 is recruited to the promoters of inflammatory genes through its interaction with transcription factors like NF-κB/RelA. This compound blocks this interaction, thereby inhibiting the transcription of a wide range of inflammatory cytokines and chemokines.

Modulation of Alternative Splicing

Recent evidence indicates that this compound's influence on gene regulation extends beyond transcriptional initiation. BRD4 has been shown to interact with components of the spliceosome, and its inhibition by this compound alters the splicing landscape of cells. This leads to changes in mRNA isoforms of genes involved in the innate immune response and the unfolded protein response (UPR). For instance, this compound treatment can induce isoform switching in genes such as X-Box Binding Protein 1 (XBP1) and Interferon-related Developmental Regulator 1 (IFRD1).

Regulation of the TLR3-NFκB Signaling Pathway

The Toll-like receptor 3 (TLR3) pathway, which recognizes double-stranded RNA viruses, is a key initiator of the innate immune response. Upon activation, TLR3 signaling culminates in the activation of the NF-κB transcription factor. BRD4 is a critical coactivator for NF-κB-mediated transcription. This compound modulates this pathway by preventing BRD4 from binding to acetylated RelA, a subunit of NF-κB, thereby inhibiting the expression of NF-κB target genes.

Experimental Protocols

Cell Culture and Treatment

Human small airway epithelial cells (hSAECs) are a commonly used model to study the effects of this compound.

-

Cell Culture: hSAECs are cultured in Small Airway Growth Medium (SAGM) and incubated at 37°C with 5% CO2 until confluent.

-

This compound Preparation: this compound is dissolved in dimethylsulfoxide (DMSO) to create a stock solution.

-

Treatment: For experiments, this compound is added to the cell culture medium at a final concentration, typically 10 µM. Cells are often pre-treated with this compound for 18 hours before stimulation or infection. A vehicle control (DMSO) is run in parallel.

-

Stimulation/Infection: Cells are stimulated with poly(I:C) (a TLR3 agonist) at a concentration of 50 µg/ml or infected with a virus like RSV at a specific multiplicity of infection (MOI), for example, an MOI of 1.

-

Harvesting: Cells are harvested at a specified time point post-stimulation/infection, for instance, 24 hours, for subsequent analysis.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to determine the binding of BRD4 to specific gene promoters.

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to BRD4 is used to immunoprecipitate the BRD4-DNA complexes.

-

DNA Purification: The DNA is purified from the immunoprecipitated complexes.

-

Analysis: The amount of specific promoter DNA is quantified using quantitative PCR (qPCR) to determine the enrichment of BRD4 at that location.

RNA Sequencing and Proteomic Analysis

To understand the global effects of this compound on gene expression and protein abundance, high-throughput methods are employed.

-

RNA-Sequencing (RNA-seq): This technique is used to profile the entire transcriptome of the cells, allowing for the identification of differentially expressed genes and alternative splicing events upon this compound treatment.

-

Data-Independent Analysis - Parallel Accumulation-Serial Fragmentation (DIA-PASEF): This is a mass spectrometry-based proteomics approach used to quantify changes in the abundance of thousands of proteins in response to this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that functions by selectively inhibiting BRD4. Its primary role in gene regulation involves the suppression of inflammatory gene transcription through the disruption of BRD4's interaction with the transcriptional machinery. Furthermore, emerging evidence highlights its role in the modulation of alternative splicing, adding another layer to its regulatory functions. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the BRD4 pathway with inhibitors like this compound.

References

- 1. Frontiers | Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing [frontiersin.org]

- 2. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

ZL0454: A Technical Guide to a Selective BRD4 Inhibitor in Airway Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0454 is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. In the context of airway inflammation, particularly in response to viral mimics like polyinosinic:polycytidylic acid (poly(I:C)), BRD4 is a key mediator of the inflammatory response. This guide provides a comprehensive overview of the research applications of this compound, focusing on its mechanism of action, experimental protocols, and quantitative effects on inflammatory signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the acetyl-lysine (KAc) binding pockets of the two tandem bromodomains (BD1 and BD2) of BRD4 with high affinity.[1][2] This binding action prevents BRD4 from interacting with acetylated histones and transcription factors, most notably NF-κB/RelA.[3][4] The NF-κB signaling pathway is a central regulator of innate immunity and inflammation. Upon activation by stimuli such as viral double-stranded RNA (dsRNA), mimicked by poly(I:C) which activates Toll-like receptor 3 (TLR3), NF-κB translocates to the nucleus and recruits BRD4 to the promoters of pro-inflammatory genes.[3] BRD4, in turn, facilitates transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb) complex, leading to the expression of cytokines, chemokines, and other inflammatory mediators. This compound disrupts this cascade by displacing BRD4 from chromatin, thereby suppressing the transcription of NF-κB target genes. Furthermore, research indicates that BRD4 inhibition by this compound can modulate alternative splicing of genes involved in the innate immune response.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| BRD4 BD1 | TR-FRET | 49 | |

| BRD4 BD2 | TR-FRET | 32 |

Table 2: Effect of this compound on Poly(I:C)-Induced Gene Expression in Human Small Airway Epithelial Cells (hSAECs)

| Gene | Poly(I:C) Fold Induction | Fold Induction with this compound (10 µM) | Reference |

| SNAI1 | 17 | < 3 | |

| ZEB1 | 8.6 | < 2 | |

| VIM | 56 | 8.6 | |

| COL1A | 6.2 | 1.8 | |

| FN1 | 129 | 20.4 | |

| MMP9 | 19.5 | 4.3 | |

| IL6 | 52 | 8.5 | |

| H3K122ac | 9.2 | ~1 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently performed in the study of this compound.

Cell Culture and Treatment with Poly(I:C) and this compound

Cell Line: Human Small Airway Epithelial Cells (hSAECs) are a commonly used and relevant cell line for studying airway inflammation.

Protocol:

-

Culture hSAECs in an appropriate growth medium (e.g., Small Airway Epithelial Cell Growth Medium) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in multi-well plates at a density suitable for the downstream assay.

-

Allow cells to adhere and grow to a desired confluency (typically 70-80%).

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells by adding this compound (final concentration typically 10 µM) or vehicle (DMSO) to the culture medium. Incubate for a specified period, often overnight (18-24 hours).

-

Stimulate the cells by adding poly(I:C) (final concentration typically 10 µg/mL) to the culture medium.

-

Incubate for the desired time (e.g., 4 hours for gene expression analysis).

-

Harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA levels of target genes involved in the inflammatory response.

Protocol:

-

RNA Extraction: Extract total RNA from treated and control hSAECs using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding

Objective: To determine the in vitro binding affinity (IC50) of this compound to BRD4 bromodomains.

Protocol:

-

Reagents: Obtain purified recombinant BRD4 BD1 or BD2 protein, a biotinylated histone H4 peptide (acetylated), a Europium-labeled anti-tag antibody (e.g., anti-GST), and a Streptavidin-conjugated acceptor fluorophore (e.g., APC).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

-

Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup (384-well plate):

-

Add the BRD4 protein, biotinylated histone peptide, and this compound (or vehicle) to the wells.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

-

Add the Europium-labeled antibody and Streptavidin-APC.

-

Incubate at room temperature for another defined period (e.g., 60 minutes) in the dark.

-

-

Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To assess the cytotoxicity of this compound by measuring apoptosis and necrosis.

Protocol:

-

Cell Treatment: Treat hSAECs with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40 µM) for a specified duration (e.g., overnight).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cell pellet with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V conjugated to a fluorophore (e.g., FITC or PE) and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add more binding buffer to each sample.

-

Analyze the samples on a flow cytometer.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

-

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in inhibiting poly(I:C)-induced inflammation.

Experimental Workflow for Screening BRD4 Inhibitors

Caption: A typical experimental workflow for screening BRD4 inhibitors like this compound.

Logical Relationship: Structure-Based Design of this compound

Caption: Logical relationship illustrating the structure-based design of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to ZL0454 in Cancer Research

This guide provides a comprehensive overview of this compound, a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4). BRD4 is a critical epigenetic reader and transcriptional regulator implicated in the pathogenesis of various diseases, including cancer.[1][2] This document summarizes the known mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols associated with the study of this compound.

Core Mechanism of Action

This compound is a competitive inhibitor that targets the two tandem bromodomains (BD1 and BD2) of BRD4.[1][3] These domains are responsible for recognizing and binding to acetylated lysine residues on histone proteins, a key step in activating the transcription of target genes. By occupying the acetyl-lysine binding pockets, this compound effectively displaces BRD4 from chromatin.[3] This prevents the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), leading to the suppression of key oncogenes such as c-MYC and FOSL1.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. The primary data focuses on its high-affinity binding to BRD4 and its selectivity over other bromodomain-containing proteins.

Table 1: this compound Binding Affinity and Selectivity

| Target | Assay Type | IC50 Value | Selectivity | Reference |

| BRD4 BD1 | TR-FRET | 49 nM | - | |

| BRD4 BD2 | TR-FRET | 32 nM | - | |

| BRD4 (BD1/BD2) | TR-FRET | ~50 nM | - | |

| BRD2 | - | - | 16- to 57-fold lower affinity than BRD4 | |

| BRD3 | - | - | 50- to 90-fold lower affinity than BRD4 | |

| BRDT | - | - | 70- to 120-fold lower affinity than BRD4 |

IC50 values represent the concentration of this compound required to inhibit 50% of BRD4 bromodomain binding activity. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Table 2: Cellular Effects of this compound

| Cell Line | Cell Type | Assay | Effect | Concentration | Reference |

| hSAEC | Human Small Airway Epithelial | Annexin V/PE Staining | No apparent cytotoxicity or increase in apoptosis/necrosis | Up to 40 µM |

Note: As of the latest available data, specific IC50 values for the anti-proliferative or cytotoxic effects of this compound on cancer cell lines have not been published. The primary characterization has been in the context of inflammation in non-cancerous cell lines.

Signaling Pathways Modulated by this compound

This compound's inhibition of BRD4 disrupts critical cancer-related signaling pathways at the transcriptional level.

Beyond direct effects on tumor cells, BRD4 inhibition can also modulate the tumor microenvironment.

Experimental Protocols & Workflows

This section details common methodologies used to characterize BRD4 inhibitors like this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is used to quantify the binding affinity of an inhibitor to its target protein.

Protocol:

-

Reagents : Biotinylated BRD4 bromodomain protein (BD1 or BD2), a fluorescently-labeled acetylated histone peptide ligand (e.g., H4K5/8/12/16ac), Europium-labeled streptavidin (donor fluorophore), and an APC-labeled antibody against the peptide tag (acceptor fluorophore).

-

Reaction Setup : Combine the BRD4 protein, histone peptide, and varying concentrations of this compound in a microplate well.

-

Incubation : Allow the components to incubate at room temperature to reach binding equilibrium.

-

Detection Reagents : Add the Europium-streptavidin and APC-antibody solution.

-

Measurement : Read the plate on a TR-FRET-capable reader. The signal is generated when the donor and acceptor are in close proximity (i.e., when BRD4 is bound to the histone peptide).

-

Data Analysis : The inhibitor displaces the peptide, reducing the FRET signal. Plot the signal versus inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins following this compound treatment.

Protocol:

-

Cell Culture and Lysis : Culture cancer cells and treat with various concentrations of this compound for a specified time. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., c-MYC, cleaved PARP, Bcl-2) overnight at 4°C.

-

Washing and Secondary Antibody : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Normalize to a loading control like β-actin or GAPDH.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment : Treat cancer cells with this compound for the desired duration.

-

Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

-

Staining : Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells on a flow cytometer.

-

Data Analysis :

-

Annexin V- / PI- cells are viable.

-

Annexin V+ / PI- cells are in early apoptosis.

-

Annexin V+ / PI+ cells are in late apoptosis or necrosis.

-

Annexin V- / PI+ cells are necrotic. Quantify the percentage of cells in each quadrant.

-

Conclusion

This compound is a valuable chemical probe for studying the function of BRD4. It exhibits high potency with nanomolar affinity for BRD4's bromodomains and excellent selectivity over other BET family members. While its mechanism of suppressing inflammatory gene expression is well-documented, public data on its direct anti-proliferative and cytotoxic effects in cancer cell lines is currently lacking. The finding that it is non-toxic to hSAECs at high concentrations suggests it may have a favorable therapeutic window, but this requires direct investigation in cancer models. Future research should focus on establishing the IC50 values of this compound across a panel of cancer cell lines and evaluating its in vivo efficacy in preclinical cancer models to validate its potential as a therapeutic agent.

References

ZL0454: A Technical Guide for Studying Inflammation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZL0454, a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), for the investigation of inflammation pathways. This compound serves as a critical tool for dissecting the role of BRD4 in inflammatory gene expression and cellular processes.

Core Mechanism of Action

This compound is a competitive inhibitor of the bromodomains of BRD4, with high selectivity over other members of the bromodomain and extra-terminal domain (BET) family of proteins.[1] It functions by binding to the acetyl-lysine binding pockets of BRD4's two bromodomains (BD1 and BD2), thereby preventing BRD4 from interacting with acetylated histones and transcription factors, such as NF-κB p65/RelA.[1][2] This disruption of protein-protein interactions inhibits the formation of stable preinitiation complexes and subsequent transcriptional elongation of pro-inflammatory genes.[3]

Signaling Pathway Modulated by this compound

This compound has been shown to effectively block the Toll-like receptor 3 (TLR3)-dependent innate immune response. Upon activation by viral mimics like polyinosinic:polycytidylic acid (poly(I:C)), TLR3 signaling converges on transcription factors like NF-κB and IRF, which in turn recruit BRD4 to promote the expression of inflammatory cytokines, chemokines, and interferons.[1] this compound intervenes by preventing BRD4 from binding to these activated transcription factors, thereby dampening the inflammatory cascade.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound in various experimental settings.

Table 1: Inhibitory Potency of this compound

| Assay Type | Parameter | Value | Cell Line | Reference |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 (BD1) | ~50 nM | - | |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 (BD2) | ~50 nM | - | |

| Poly(I:C)-induced CIG5 Expression | IC50 | 200 nM | hSAECs |

Table 2: Effect of this compound on Gene Expression in hSAECs Stimulated with Poly(I:C)

| Gene | Fold Induction (Poly(I:C) only) | Fold Induction (Poly(I:C) + this compound) | Reference |

| SNAI1 | 17-fold | < 3-fold | |

| ZEB1 | 8.6-fold | < 2-fold | |

| VIM | 56-fold | 8.6-fold | |

| COL1A | 6.2-fold | 1.8-fold | |

| FN1 | 129-fold | 20.4-fold | |

| MMP9 | 19.5-fold | 4.3-fold | |

| IL6 | 52-fold | 8.5-fold |

Key Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Culture and Treatment

-

Cell Line: Human Small Airway Epithelial Cells (hSAECs), immortalized using human Telomerase/CDK4, are a commonly used model.

-

Culture Media: Grow hSAECs in SAGM Small Airway Growth Medium.

-

This compound Preparation: Dissolve this compound in dimethylsulfoxide (DMSO) to create a stock solution. Further dilute in cell culture media to a final concentration of 10 µM.

-

Treatment Protocol:

-

Pre-treat cells with 10 µM this compound or vehicle (DMSO) for 18 hours prior to stimulation.

-

Stimulate cells with an inflammatory agent (e.g., poly(I:C) at 10 µg/mL or Respiratory Syncytial Virus (RSV) at a multiplicity of infection (MOI) of 1).

-

Continue to include this compound or vehicle in the media during the stimulation period.

-

Harvest cells for downstream analysis at a specified time point (e.g., 24 hours post-stimulation).

-

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from harvested cells using a commercially available kit.

-

cDNA Synthesis: Reverse transcribe RNA into cDNA.

-

qRT-PCR Reaction: Perform qRT-PCR using gene-specific primers for target genes (e.g., IL6, CIG5) and a housekeeping gene (e.g., PPIA) for normalization.

-

Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.

RNA-Sequencing and Alternative Splicing Analysis

-

Library Preparation: Prepare sequencing libraries from extracted RNA.

-

Sequencing: Perform high-throughput sequencing.

-

Data Analysis:

-

Align reads to a reference genome.

-

Quantify gene and transcript expression.

-

Perform differential expression analysis to identify genes affected by this compound treatment.

-

Utilize specialized software to analyze alternative splicing events, such as intron retention and isoform switching.

-

Proteomics (diaPASEF)

-

Protein Extraction and Digestion: Lyse cells and digest proteins into peptides.

-

LC-MS/MS Analysis: Analyze peptide samples using Data Independent Analysis - Parallel Acquisition Serial Fragmentation (diaPASEF) mass spectrometry.

-

Data Analysis: Quantify protein abundances using software such as DIA-NN. Perform differential abundance analysis to identify proteins whose levels are altered by this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the role of BRD4 in inflammatory processes. Its high selectivity and potent inhibitory activity make it an excellent tool for both in vitro and in vivo studies. This guide provides a foundational understanding of its mechanism, application, and the types of data that can be generated to advance research in inflammation and drug discovery.

References

- 1. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing [frontiersin.org]

- 3. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of ZL0454 in Fibrosis Research

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, representing a significant global health burden with limited therapeutic options. A growing body of research has identified the epigenetic reader Bromodomain-containing protein 4 (BRD4) as a critical mediator in the signaling pathways that drive inflammation and fibrosis. This compound, a novel and highly selective small-molecule inhibitor of BRD4, has emerged as a promising therapeutic candidate, demonstrating potent anti-fibrotic effects in preclinical models. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its role in fibrosis research.

Core Mechanism of Action: Targeting the BRD4-NF-κB Axis

This compound exerts its anti-fibrotic effects by selectively targeting the bromodomains of BRD4, a key transcriptional coactivator. In fibrotic diseases, various stimuli, including viral patterns (like poly(I:C)) and pro-fibrotic cytokines, trigger innate inflammatory responses.[1][2][3] This leads to the activation of the NF-κB/RelA transcription factor, which then forms a complex with BRD4.[1][2] The BRD4-RelA complex is recruited to the promoters of pro-inflammatory and pro-fibrotic genes, activating BRD4's intrinsic histone acetyltransferase (HAT) activity. This activity, particularly the acetylation of histone H3 at lysine 122 (H3K122Ac), promotes chromatin decompaction and enhances the transcription of genes that drive the fibrotic process.

This compound, with its cyclopentylbenzenesulfonamide scaffold, efficiently fits into the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2), with a 16- to 57-fold higher selectivity for BRD4 over other BET family members like BRD2. This binding competitively inhibits the recruitment of the BRD4-RelA complex to chromatin, thereby disrupting the transcriptional program that leads to key pathological events in fibrosis:

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound blocks the TGF-β-induced growth program, preventing the transition of epithelial cells into mesenchymal cells, a critical step in the genesis of fibrosis.

-

Prevention of Myofibroblast Expansion: The inhibitor prevents the expansion of the α-SMA+/COL1A+ myofibroblast population, the primary cell type responsible for excessive collagen deposition.

-

Suppression of Pro-inflammatory Cytokine Production: By blocking the NF-κB pathway, this compound reduces the expression of key inflammatory cytokines and chemokines that fuel the fibrotic cascade.

// Pathways "Viral PAMPs (poly I:C)" -> TLR3; "TGF-β" -> NFkB_RelA; TLR3 -> NFkB_RelA; NFkB_RelA -> BRD4_RelA; BRD4 -> BRD4_RelA; BRD4_RelA -> HAT; HAT -> Transcription; Transcription -> Inflammation; Transcription -> EMT; EMT -> Myofibroblast; Myofibroblast -> Fibrosis;

// Inhibition this compound -> BRD4_RelA [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } END_DOT

Quantitative Data on Efficacy

Preclinical studies have consistently demonstrated the potent anti-fibrotic activity of this compound, particularly in models of airway remodeling and pulmonary fibrosis. This compound has proven more effective than non-selective BET inhibitors at equivalent doses.

Table 1: In Vivo Efficacy of this compound in Poly(I:C)-Induced Airway Fibrosis Model

| Parameter | Control (PBS) | Poly(I:C) Treated | Poly(I:C) + this compound | Outcome of this compound Treatment | Reference |

| Body Weight | Stable | Significant Loss | Loss Prevented | Mitigated disease-induced weight loss | |

| Lung Resistance (R) | Baseline | Elevated | Reduced to Baseline | Reversed airway hyperresponsiveness | |

| Lung Elastance (H) | Baseline | Elevated | Reduced to Baseline | Reversed lung stiffness | |

| Lung Compliance | Baseline | Significantly Decreased | Increased to Baseline | Restored lung function | |

| Collagen Deposition | Minimal | Increased | Significantly Reduced | Inhibited fibrotic tissue formation | |

| α-SMA+ Myofibroblasts | Low | Expanded Population | Expansion Blocked | Prevented key cellular driver of fibrosis |

Table 2: Molecular Efficacy of this compound in Human Small Airway Epithelial Cells (hSAECs)

| Molecular Target | Condition | Effect of this compound | Potency (IC50) | Reference |

| IL-6 Expression | Poly(I:C) Stimulated | Potent Inhibition | ~10-100 nM | |

| CIG5 Expression | Poly(I:C) Stimulated | Potent Inhibition | ~10-100 nM | |

| H3K122Ac Formation | Poly(I:C) Stimulated | Reduced to control levels | Not specified | |

| BRD4-Pol II Binding | Poly(I:C) Stimulated | Disrupted Complex Formation | Not specified |

Experimental Protocols

The anti-fibrotic potential of this compound has been validated through rigorous in vivo and in vitro experimental models.

In Vivo Model: Poly(I:C)-Induced Airway Remodeling and Fibrosis

This model replicates fibrosis driven by repetitive viral-like inflammation.

-

Animals: C57BL/6 mice are typically used.

-

Induction of Fibrosis: Mice receive repetitive intranasal challenges of the Toll-like receptor 3 (TLR3) agonist polyinosinic:polycytidylic acid (poly(I:C)). A common regimen is 5 µg of poly(I:C) administered every other day for a period of weeks.

-

This compound Administration: this compound is administered via intraperitoneal (i.p.) injection, often at a dose of 10-20 mg/kg, concurrently with the poly(I:C) challenges.

-

Efficacy Assessment:

-

Lung Physiology: Airway hyperresponsiveness and lung compliance are measured using a FlexiVent system to assess changes in response to methacholine challenges.

-

Fibrosis Quantification: Lung fibrosis is assessed non-invasively using micro-computed tomography (micro-CT) to measure changes in lung tissue density. Collagen deposition is visualized and quantified using second harmonic generation microscopy and histologically with Masson's trichrome staining.

-

Cellular Analysis: Expansion of myofibroblast populations (α-SMA+/COL1A+) is quantified using immunofluorescence microscopy on lung tissue sections.

-

In Vitro Model: hSAEC Inflammation Assay

This assay is used to determine the molecular efficacy and potency of this compound in a relevant human cell type.

-

Cell Culture: Human small airway epithelial cells (hSAECs) are cultured to confluence.

-

Inhibition: Cells are pre-treated with a dose range of this compound (e.g., 0.01 nM to 100 µM) for 24 hours.

-

Stimulation: The inflammatory response is induced by treating the cells with poly(I:C) (10 µg/mL) for 4 hours.

-

Analysis:

-

Gene Expression: The expression of innate immune and inflammatory genes, such as IL6 and CIG5, is quantified using quantitative real-time PCR (qRT-PCR) to determine the IC50 of the inhibitor.

-

Protein Analysis: Western blotting or immunofluorescence microscopy is used to measure the inhibition of specific protein markers, such as the formation of H3K122Ac.

-

Conclusion and Future Outlook

This compound has been robustly characterized as a potent and highly selective BRD4 inhibitor with significant anti-fibrotic properties. Its mechanism of action, centered on the disruption of the BRD4-RelA transcriptional complex, effectively links the inhibition of innate inflammation to the amelioration of fibrosis. Preclinical data, primarily from models of pulmonary fibrosis, are compelling, showing that this compound can reverse airway hyperresponsiveness, increase lung compliance, and reduce collagen deposition more effectively than less selective BET inhibitors.

The high selectivity of this compound for BRD4 may offer an improved safety profile compared to pan-BET inhibitors, mitigating potential off-target effects. These characteristics position this compound as a strong candidate for further development as a therapeutic for fibrotic diseases. Future research should focus on evaluating the efficacy of this compound in other forms of organ fibrosis, such as hepatic, renal, and cardiac fibrosis, and advancing this promising molecule towards clinical investigation.

References

- 1. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

ZL0454: A Potent BRD4 Inhibitor with Antiviral Activity Against Respiratory Syncytial Virus (RSV)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies remains a critical public health priority. Recent research has identified the epigenetic reader Bromodomain-containing protein 4 (BRD4) as a key host factor involved in the RSV life cycle and the inflammatory response to infection. ZL0454, a highly selective small-molecule inhibitor of BRD4, has emerged as a promising candidate for anti-RSV therapy. This technical guide provides a comprehensive overview of the antiviral properties of this compound against RSV, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action: Targeting the Host Epigenetic Machinery

This compound exerts its antiviral effects not by directly targeting viral components, but by inhibiting the host protein BRD4.[1][2] BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that plays a crucial role in regulating gene expression by binding to acetylated histones and recruiting transcriptional machinery.[3][4]

In the context of RSV infection, BRD4 is a key coordinator of the innate immune response.[2] Upon viral infection, BRD4 is recruited to a complex of transcription factors, including NF-κB, polymerases, and histones, to rapidly trigger the expression of pro-inflammatory cytokines and interferons. This compound, by competitively binding to the bromodomains of BRD4, prevents its association with acetylated histones and the transcriptional apparatus. This disruption of the BRD4-mediated gene regulatory network leads to a significant reduction in the expression of RSV-inducible genes that control cytokine production, interferon signaling, and extracellular matrix remodeling.

Studies have shown that this compound effectively blocks the formation of the BRD4 complex with RNA Polymerase II and histones, thereby inhibiting the production of chemokines that attract neutrophils to the site of infection. Furthermore, this compound has been observed to reverse many of the RSV-stimulated changes in the BRD4 interactome, affecting proteins involved in transcriptional coactivation, nuclear pore constitution, and mRNA splicing.

Quantitative Assessment of Antiviral Efficacy

The following table summarizes the available quantitative data on the inhibitory activity of this compound against RSV-induced gene expression. While direct EC50 or IC50 values for viral replication are not extensively reported in the reviewed literature, the data on cytokine inhibition provides a strong indication of its potential antiviral efficacy.

| Parameter | Cell Line | Assay | Inhibitor Concentration | Effect | Reference |

| IL-6 mRNA Expression | hSAECs | qRT-PCR | 10 µM | Significant inhibition of ~190-fold RSV-induced increase | |

| MX1 mRNA Expression | hSAECs | qRT-PCR | 10 µM | Significant inhibition of ~55-fold RSV-induced increase | |

| BRD4-dependent genes | hSAECs | RNA-Seq | 10 µM | Modulation of RSV-inducible gene regulatory networks | |

| Chemokine Production | hSAECs | - | Submicromolar IC50 | Complete blockage of inducible epithelial chemokine production | |

| Mesenchymal Gene Expression (SNAI1, ZEB1, VIM, etc.) | hSAECs | qRT-PCR | 10 µM | Significant reduction of poly(I:C)-induced increases |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to evaluate the antiviral properties of this compound.

Cell Culture and Viral Infection

-

Cell Lines: Human small airway epithelial cells (hSAECs) and A549 cells are commonly used models for RSV infection. hSAECs, immortalized with human telomerase/CDK4, are a well-established in vitro model that mimics the genomic and proteomic responses of primary small airway cells.

-

Virus: Sucrose-cushion purified RSV Long strain is typically used for infections.

-

Infection Protocol: Cells are infected with RSV at a multiplicity of infection (MOI) of 1 for a duration of 24 hours. For inhibitor studies, cells are pre-treated with this compound (e.g., 10 µM) for a specified period (e.g., 12 hours) before and during infection.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the effect of this compound on the expression of RSV-induced genes.

-

RNA Extraction: Total RNA is isolated from mock-infected, RSV-infected, and this compound-treated RSV-infected cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for target genes (e.g., IL-6, MX1) and a housekeeping gene for normalization.

-

Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method.

Affinity Purification-Mass Spectrometry (AP-MS)

This method is employed to identify the proteins that interact with BRD4 in the presence and absence of RSV infection and this compound treatment.

-

Cell Lysis: Cells are harvested in a non-denaturing lysis buffer to preserve protein complexes.

-

Immunoprecipitation: BRD4 complexes are immunoprecipitated from the cell lysates using an anti-BRD4 antibody conjugated to magnetic beads. An isotype control (IgG) antibody is used as a negative control.

-

Washing: The beads are extensively washed to remove non-specifically bound proteins.

-

On-Bead Digestion: The isolated proteins are digested into peptides using trypsin.

-

Mass Spectrometry: The resulting peptides are analyzed by mass spectrometry (e.g., PASEF-MS) to identify and quantify the proteins in the BRD4 complex.

Visualizing the Molecular Landscape

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound in inhibiting RSV-induced inflammation.

Caption: General experimental workflow for evaluating this compound's anti-RSV activity.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for RSV infection through its targeted inhibition of the host epigenetic regulator BRD4. By disrupting the transcriptional response to viral infection, this compound effectively mitigates the expression of pro-inflammatory genes. The data summarized in this guide highlights its potent activity in cellular models.

Future research should focus on obtaining more extensive quantitative data, including EC50 and IC50 values against a panel of clinical RSV isolates, to better define its antiviral potency. In vivo studies in relevant animal models are also a critical next step to evaluate the efficacy, pharmacokinetics, and safety of this compound for the treatment of RSV-induced respiratory disease. The continued investigation of BRD4 inhibitors like this compound holds significant promise for the development of novel host-directed therapies for RSV and other viral infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols: ZL0454 for In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: ZL0454 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and transcription factors, thereby playing a crucial role in regulating the transcription of genes involved in inflammation and cancer.[3][4] this compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, particularly in the context of airway inflammation and fibrosis, by disrupting BRD4-dependent gene expression programs.[5] These notes provide detailed information on the dosage, administration, and experimental protocols for using this compound in in vivo mouse models.

Mechanism of Action: Inhibition of the TLR3-NF-κB-BRD4 Axis

This compound exerts its anti-inflammatory effects by targeting the BRD4 protein, which is a key downstream effector in inflammatory signaling pathways. In models of viral-induced airway inflammation, the Toll-like receptor 3 (TLR3) is activated by viral dsRNA mimics like polyinosinic:polycytidylic acid (poly(I:C)). This activation triggers a cascade that leads to the activation of the NF-κB/RelA transcription factor. Activated NF-κB/RelA then recruits BRD4 to the promoters of pro-inflammatory genes. BRD4, through its intrinsic histone acetyltransferase (HAT) activity and its role in recruiting the positive transcriptional elongation factor (pTEFb), facilitates the transcription of genes that drive inflammation, epithelial-mesenchymal transition (EMT), and fibrosis.

This compound competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains, preventing its association with chromatin and disrupting the formation of the transcriptional complexes necessary for inflammatory gene expression.

Application Notes

In Vivo Dosage and Administration Summary

This compound has been evaluated in mouse models of airway inflammation and fibrosis. The primary route of administration described is parenteral (intraperitoneal), as the compound has been noted to have low oral bioavailability.

Table 1: this compound Dosage for In Vivo Mouse Models

| Mouse Model | Dose Range | Route of Administration | Frequency | Duration | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Chronic Toxicity Assessment | 1–50 mg/kg | Parenteral | Daily | 1 month | No significant effects on body weight, hematological measures, liver, or renal function. | |

| TLR3-Induced Airway Remodeling | Not specified, but used at "equivalent doses" to other BET inhibitors. | Parenteral | Daily (inferred) | Concurrent with poly(I:C) challenges | Reversed poly(I:C)-induced weight loss, airway hyperresponsiveness, and lung fibrosis. |

| Acute Airway Inflammation | Not specified | Intraperitoneal (ip) | Not specified | Not specified | Produced promising proof-of-concept results. | |

Experimental Protocols

Protocol 1: Chronic Toxicity Assessment of this compound in Mice

This protocol is designed to evaluate the systemic toxicity of this compound over a prolonged administration period.

1. Animals:

-

C57BL/6 mice, 8-10 weeks old.

-

House animals in a specific pathogen-free facility with ad libitum access to food and water.

-

Acclimatize animals for at least one week before the start of the experiment.

2. This compound Preparation:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

-

For injection, dilute the stock solution in a sterile, biocompatible carrier such as a mixture of PEG400, Tween 80, and saline. Note: The exact vehicle composition should be optimized for solubility and tolerability.

3. Dosing and Monitoring:

-

Divide mice into groups to receive vehicle control or escalating doses of this compound (e.g., 1, 10, 50 mg/kg).

-

Administer this compound or vehicle via parenteral injection (e.g., intraperitoneal) daily for 30 days.

-

Monitor and record body weight daily.

-

At the end of the study, collect blood via cardiac puncture for analysis.

4. Endpoint Analysis:

-

Hematological Measures: Perform a complete blood count (CBC) to assess white blood cells, red blood cells, and platelets.

-

Liver Function: Measure serum levels of albumin, globulin, alkaline phosphatase (ALP), and alanine aminotransferase (ALT).

-

Renal Function: Measure serum levels of creatinine and blood urea nitrogen (BUN).

Table 2: Parameters for Chronic Toxicity Evaluation

| Parameter Category | Specific Measurements |

|---|---|

| General Health | Body Weight |

| Hematology | White Blood Cells (WBC), Red Blood Cells (RBC), Platelets |

| Liver Function | Albumin, Globulin, Alkaline Phosphatase (ALP), Alanine Aminotransferase (ALT) |

| Renal Function | Creatinine, Blood Urea Nitrogen (BUN) |

Protocol 2: this compound Efficacy in a TLR3-Induced Airway Remodeling Mouse Model

This protocol details a model of chronic airway inflammation and fibrosis induced by a TLR3 agonist to test the therapeutic efficacy of this compound.

1. Experimental Workflow:

2. Induction of Airway Remodeling:

-

Anesthetize C57BL/6 mice lightly with isoflurane.

-

Administer the TLR3 agonist poly(I:C) (e.g., 10-20 µg in 50 µL of sterile saline) via intranasal instillation.

-

Repeat the poly(I:C) challenge multiple times (e.g., every 3-4 days) over several weeks to establish a chronic remodeling phenotype.

3. This compound Administration:

-

Prepare this compound for parenteral administration as described in Protocol 1.

-

On the days of poly(I:C) challenge (or daily), administer the desired dose of this compound or vehicle control. Treatment should run concurrently with the induction phase.

4. Efficacy Assessment:

-

Lung Physiology: 24-48 hours after the final challenge, assess airway hyperresponsiveness (AHR) to a bronchoconstrictor like methacholine using a system such as the FlexiVent. Measure lung resistance (R), tissue damping (G), and elastance (H).

-

Fibrosis Assessment:

-

In Vivo Imaging: Use micro-computed tomography (micro-CT) to quantify changes in lung density as an indicator of fibrosis.

-

Histopathology: Perfuse and fix lungs, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.

-

-

Molecular and Cellular Analysis:

-

Gene Expression: Isolate RNA from lung tissue and perform qRT-PCR to measure the expression of genes involved in EMT (e.g., Snai1, Zeb1, Cdh1), fibrosis (e.g., Col1a1, Fn1), and inflammation (e.g., Il6).

-

Immunohistochemistry: Stain lung sections for markers of myofibroblasts (e.g., α-SMA) and collagen (COL1A1) to assess the expansion of the myofibroblast population.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: ZL0454 in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of the selective BRD4 inhibitor, ZL0454, in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the stability, and efficacy of this compound in experimental settings.

Physicochemical Properties and Solubility

This compound is a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), targeting the BD1 and BD2 bromodomains with high affinity.[1][2] It is essential to understand its solubility characteristics to prepare accurate and effective solutions for in vitro and in vivo studies.

Table 1: Solubility and Storage of this compound

| Parameter | Value | Notes |

| Molecular Weight | 374.46 g/mol | |

| Solubility in DMSO | 50 mg/mL (133.53 mM) | Requires sonication and gentle warming.[1][2][3] |

| Appearance | Solid (Brown to reddish brown) | |

| Storage of Powder | -20°C for up to 3 years | |

| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 50 mg/mL (133.53 mM) stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/Hygroscopic DMSO (newly opened recommended for best results)

-

Sterile, conical-bottom polypropylene tubes

-

Ultrasonic water bath

-

Water bath or incubator set to 37°C

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.

-

Adding DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 50 mg/mL solution, add 1 mL of DMSO.

-

Initial Mixing: Briefly vortex the tube to suspend the powder in the DMSO.

-

Warming: Place the tube in a 37°C water bath or incubator for a few minutes to aid dissolution.

-

Sonication: Transfer the tube to an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved. This step is critical for achieving the maximum solubility.

-

Final Check: Visually inspect the solution to ensure it is clear and free of any undissolved particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Table 2: Dilution Guide for this compound Stock Solutions in DMSO

| Desired Concentration | Volume of 50 mg/mL Stock | Final Volume with Media/Buffer |

| 10 mM | 74.89 µL | 1 mL |

| 1 mM | 7.49 µL | 1 mL |

| 100 µM | 0.75 µL | 1 mL |

| 10 µM | 0.075 µL | 1 mL |

Note: The small volumes required for lower concentrations may necessitate serial dilutions for accuracy.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into cell culture media for in vitro experiments.

Materials:

-

This compound stock solution in DMSO (from Protocol 1)

-

Appropriate cell culture medium

-

Sterile tubes for dilution

-

Calibrated pipettes

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Serial Dilution (if necessary): For low final concentrations, it is advisable to perform a serial dilution of the stock solution in DMSO or cell culture medium to ensure accurate pipetting.

-

Final Dilution: Add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 0.075 µL of the 133.53 mM (50 mg/mL) stock solution to 1 mL of cell culture medium. It is recommended to add the small volume of the stock solution to the larger volume of medium while vortexing gently to ensure rapid and even dispersion.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the this compound-treated samples.

-

Immediate Use: Use the prepared working solutions immediately. Do not store diluted solutions in cell culture medium.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a high affinity for BRD4. BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, leading to their expression.

In the context of inflammation, the activation of Toll-like receptor 3 (TLR3) by viral double-stranded RNA triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then recruits BRD4 to the promoters of pro-inflammatory genes, driving their transcription. This compound competitively binds to the acetyl-lysine binding pockets of BRD4, preventing its association with chromatin and thereby inhibiting the transcription of NF-κB target genes.

Figure 1: this compound inhibits the TLR3-NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay.

Figure 2: Experimental workflow for this compound preparation and use.

References

Application Notes and Protocols for Inhibiting TLR3 Signaling with ZL0454

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing ZL0454, a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), to indirectly inhibit Toll-like receptor 3 (TLR3) signaling. Activation of TLR3 by viral double-stranded RNA (dsRNA) or its synthetic analog, polyinosinic:polycytidylic acid (poly(I:C)), triggers a signaling cascade culminating in the expression of pro-inflammatory genes. This process is critically dependent on the recruitment of the epigenetic reader BRD4 by transcription factors such as NF-κB. This compound effectively disrupts this interaction, thereby attenuating the inflammatory response. This document offers detailed protocols for in vitro and in vivo studies, quantitative data on the efficacy of this compound, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Toll-like receptor 3 (TLR3) is an endosomal pattern recognition receptor crucial for the innate immune response to viral infections.[1] Upon recognition of dsRNA, TLR3 initiates a signaling pathway through the adaptor protein TRIF, leading to the activation of transcription factors, primarily NF-κB and IRF3.[2][3] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons.

This compound is a small molecule inhibitor that selectively targets the bromodomains of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[4] BRD4 acts as a critical co-activator for transcription by binding to acetylated histones and transcription factors, thereby recruiting the transcriptional machinery to gene promoters. In the context of TLR3 signaling, activated NF-κB recruits BRD4 to the promoters of inflammatory genes, a step that is essential for their robust expression. By competitively binding to the acetyl-lysine binding pockets of BRD4, this compound prevents its recruitment by NF-κB, leading to a significant reduction in TLR3-mediated inflammatory gene expression.

These application notes detail the materials, methods, and expected outcomes for using this compound as a tool to probe and inhibit the downstream consequences of TLR3 activation.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Target | Value | Cell Type | Assay | Reference |

| IC50 | BRD4 BD1 | ~50 nM | - | TR-FRET | |

| IC50 | BRD4 BD2 | ~50 nM | - | TR-FRET | |

| IC50 | Poly(I:C)-induced ISG54 Expression | 0.86 µM | hSAECs | qRT-PCR | |

| IC50 | Poly(I:C)-induced ISG56 Expression | 0.74 µM | hSAECs | qRT-PCR | |

| IC50 | Poly(I:C)-induced IL-8 Expression | 0.49 µM | hSAECs | qRT-PCR | |

| IC50 | Poly(I:C)-induced Groβ Expression | 0.52 µM | hSAECs | qRT-PCR | |

| Effective Concentration | Inhibition of RSV-induced Inflammation | 10 µM | hSAECs | - |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of TLR3-Induced Airway Inflammation

| Animal Model | Treatment | Dosage | Route | Effect | Reference |

| C57BL/6J Mice | Poly(I:C) | - | Intranasal | Induces acute airway inflammation | |

| C57BL/6J Mice | This compound | 10 mg/kg | Intraperitoneal | Effectively blocked neutrophil accumulation and cytokine expression | |

| C57BL/6J Mice | This compound | 25 mg/kg | Intraperitoneal | Reduced vascular leakage and extracellular matrix deposition |

Signaling Pathways and Experimental Workflows

References

- 1. Human CXCL10/IP-10 ELISA Kit Elisa Kit KE00128 | Proteintech [ptglab.com]

- 2. researchgate.net [researchgate.net]

- 3. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]